molecular formula C9H8N2O2 B13678398 Methyl imidazo[1,5-a]pyridine-3-carboxylate

Methyl imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13678398
M. Wt: 176.17 g/mol
InChI Key: DIISJDNVJWKNTI-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-3-carboxylate is a high-value nitrogen-containing fused heterocycle that serves as a versatile and critical synthetic building block in organic chemistry, medicinal chemistry, and materials science . Its core structure, the imidazo[1,5-a]pyridine scaffold, is recognized as a "medicinally fascinating heterocyclic ring system" and is a privileged structure in modern drug discovery for achieving specific drug-receptor interactions . Applications and Research Value Synthetic Intermediate for Bioactive Agents: This compound is a crucial precursor for the synthesis of various pharmacologically active molecules. The ester functional group can be readily manipulated, for instance, through saponification to the carboxylic acid followed by amide coupling, to generate a diverse library of derivatives for biological screening . This synthetic utility is exemplified in the creation of potent imidazo[1,2-a]pyridine-3-carboxamides , which have been identified as a promising new class of antitubercular agents with outstanding nanomolar potency against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains . Furthermore, the imidazo[1,5-a]pyridine scaffold is actively investigated in other therapeutic areas, such as the development of novel antimalarial compounds designed as mefloquine analogues . Versatile Building Block for Materials Science: Beyond pharmaceuticals, derivatives of imidazo[1,5-a]pyridine find significant applications in materials chemistry. They are utilized in the development of organic light-emitting diodes (OLEDs) , serve as precursors for N-heterocyclic carbenes (NHCs) , and are employed in the design of various metal complexes . Note for Researchers: The synthesis of this valuable scaffold has been advanced by modern, efficient methods. One notable approach involves a Mg 3 N 2 -assisted one-pot annulation of 2-pyridyl ketones with alkyl glyoxylates, which provides a route to 1,3-disubstituted imidazo[1,5-a]pyridine carboxylates exclusively and in excellent yield . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human, veterinary, or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-7-4-2-3-5-11(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIISJDNVJWKNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mg3N2-Assisted One-Pot Annulation Reaction

A notable method involves a magnesium nitride (Mg3N2)-assisted one-pot annulation reaction between 2-pyridyl ketones and ethyl glyoxylate (or methyl glyoxylate) to form 1,3-disubstituted imidazo[1,5-a]pyridines, including this compound derivatives.

Reaction Conditions:

  • Substrates: 2-pyridyl phenyl ketone and methyl glyoxylate
  • Catalyst: Mg3N2
  • Solvents: Methanol (MeOH) or Ethanol (EtOH)
  • Temperature: 25–75 °C
  • Time: 12–24 hours
  • Reaction type: Dehydrative annulation in an open flask or sealed tube

Key Observations:

  • The reaction proceeds smoothly without isolating intermediates.
  • Yields improve with temperature increase and solvent choice.
  • The method tolerates various substituents on the pyridyl ketone without significant yield loss.
  • Scalable up to gram quantities.

Yield Data Table:

Entry Solvent Time (h) Temp (°C) Yield (%) Notes
1 MeOH 24 25 40 Open flask
2 EtOH 24 25 48 Open flask
3 MeOH 24 60 54 Open flask
4 EtOH 24 75 63 Open flask
5 EtOH 12 25 65 Sealed tube

Note: Reaction conditions involve 1 mol each of ketone, Mg3N2, and methyl glyoxylate in 3 mL solvent.

Cyclocondensation and Cycloaddition Approaches

Recent reviews highlight that imidazo[1,5-a]pyridines can be synthesized via cyclocondensation of 2-aminomethylpyridines with aldehydes or α-ketoesters like methyl glyoxylate. These methods typically involve:

  • Condensation of 2-aminomethylpyridine derivatives with methyl glyoxylate under acidic or catalytic conditions.
  • Cyclization through intramolecular nucleophilic attack forming the fused imidazo ring.
  • Use of microwave irradiation or conventional heating to accelerate reactions.

These approaches provide broad substrate scope and moderate to excellent yields.

Metal-Free Synthesis Using Elemental Sulfur

A metal-free synthetic route involves the reaction of 2-aminopyridines with α-bromoesters (such as ethyl bromoacetate) and elemental sulfur to form imidazo[1,5-a]pyridine carboxylates. This method avoids transition metals and relies on sulfur as a green reagent.

  • Purification is typically done by silica gel chromatography.
  • Yields reported for ethyl esters are in the range of 70–85%.
  • Characterization data confirm the structure of this compound derivatives.

Ritter-Type Reaction Catalyzed by Bismuth(III) Trifluoromethanesulfonate

A novel and strategic methodology uses a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) with para-toluenesulfonic acid (p-TsOH·H2O) to synthesize imidazo[1,5-a]pyridines including methyl carboxylate derivatives.

Procedure Highlights:

  • Reaction of benzylic alcohol precursors with acetonitrile in the presence of Bi(OTf)3 and p-TsOH·H2O.
  • Conducted in 1,2-dichloroethane (DCE) at 150 °C overnight in a sealed tube.
  • Workup involves quenching with saturated sodium bicarbonate and extraction.
  • Purification via silica gel chromatography.

Yields range from moderate to excellent depending on substrate.

Other Synthetic Routes

  • Two-step synthesis from picolinic esters under microwave irradiation.
  • Reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines.
  • Use of triphosgene or thiophosgene with 2-aminomethylpyridines for direct access to 3-substituted imidazo[1,5-a]pyridines.

Comparative Data Table of Preparation Methods

Method Key Reagents/Substrates Conditions Yield Range (%) Advantages Limitations
Mg3N2-Assisted One-Pot Annulation 2-pyridyl ketone + methyl glyoxylate 25–75 °C, 12–24 h, MeOH/EtOH 40–65 One-pot, scalable, mild conditions Moderate reaction time
Cyclocondensation 2-aminomethylpyridine + aldehydes/esters Acidic, microwave or reflux Moderate to high Broad substrate scope Requires specific catalysts
Metal-Free with Elemental Sulfur 2-aminopyridine + α-bromoester + sulfur Room temp to reflux, chromatography 70–85 Metal-free, green chemistry Purification needed
Ritter-Type (Bi(OTf)3 catalyzed) Benzylic alcohol + acetonitrile 150 °C, sealed tube, overnight Moderate to excellent High efficiency, novel catalyst High temperature, sealed tube
Triphosgene/Thiophosgene Route 2-aminomethylpyridines + triphosgene Reflux or microwave Good Direct substitution Toxic reagents

Chemical Reactions Analysis

Decarboxylative Cyclization Reactions

Copper-catalyzed decarboxylative cyclization reactions enable the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. For example, reacting α-amino acids with 2-benzoylpyridines in the presence of CuI/I₂ yields derivatives with excellent efficiency:

SubstrateCatalyst SystemYield (%)Product
Glycine derivativesCuI/I₂85–901,3-Disubstituted imidazo[1,5-a]pyridines
Phenylalanine derivativesCuI/I₂881,3-Diaryl-substituted derivatives

This method provides rapid access to structurally diverse analogs .

Three-Component Coupling Reactions

A three-component reaction involving substituted picolinaldehydes, amines, and formaldehyde generates imidazo[1,5-a]pyridinium ions. Key conditions include:

  • Catalyst : Copper(I) salts

  • Oxidant : Molecular oxygen

  • Temperature : 80–100°C

Typical yields exceed 75%, with electron-deficient aldehydes showing higher reactivity .

Ester Functional Group Transformations

The methyl ester group undergoes hydrolysis, amidation, and transesterification:

Hydrolysis to Carboxylic Acid

  • Reagent : KMnO₄ in acidic/basic media

  • Product : Imidazo[1,5-a]pyridine-3-carboxylic acid (yield: 70–85%).

Amidation

  • Reagent : Primary/secondary amines

  • Conditions : Room temperature, DMF solvent

  • Product : Carboxamide derivatives (e.g., IMID 1/2 inhibitors, yield: 65–80%) .

Transesterification

  • Reagent : Alcohols (e.g., ethanol, isopropanol)

  • Catalyst : Acidic or basic conditions

  • Yield : 80–92% .

Annulation and Cyclization Strategies

Mg₃N₂-assisted annulation with 2-pyridyl ketones and aldehydes produces functionalized imidazo[1,5-a]pyridines. Representative data:

AldehydeReaction Time (h)Yield (%)
Ethyl glyoxylate492
Benzaldehyde5.583
4-Nitrobenzaldehyde388

This method tolerates electron-withdrawing and donating substituents .

Substitution Reactions

The ester group participates in nucleophilic substitution:

Nucleophilic Acyl Substitution

  • Reagent : Thiols or amines

  • Conditions : Base (e.g., NaOH), polar aprotic solvent

  • Product : Thioesters or amides (yield: 70–78%).

Halogenation

  • Reagent : PCl₅ or SOCl₂

  • Product : Acid chloride intermediate (used for further derivatization).

Oxidation

  • Reagent : CrO₃/H₂SO₄

  • Product : Ketones or carboxylic acids (yield: 60–75%).

Reduction

  • Reagent : H₂/Pd-C

  • Product : Alcohols (yield: 65–80%).

Key Mechanistic Insights

  • Decarboxylative Cyclization : Proceeds via radical intermediates stabilized by copper catalysis .

  • Annulation : Involves imine formation followed by Mg₃N₂-mediated cyclization .

  • Ester Reactivity : The electron-withdrawing pyridine ring enhances electrophilicity at the carbonyl carbon .

Scientific Research Applications

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. It features a methyl group at the 8-position of the imidazo ring and a carboxylate ester at the 3-position. This compound is of interest in both pharmaceutical and agrochemical research because of its structural complexity and potential biological activities.

Potential Applications

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate and similar compounds have potential applications in pharmaceutical development and as agricultural chemicals. Compounds within the imidazo[1,5-a]pyridine class have exhibited a range of biological activities.

Pharmaceutical Development Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate can be used as a scaffold for designing new drugs targeting various diseases, particularly cancer. Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and screened against Mycobacterium tuberculosis H37Rv . Some of these agents had minimum inhibitory concentrations of ≤1 μM against replicating bacteria, and some had MIC values ≤0.006 μM . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Agrochemicals Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate may have applications as an agricultural chemical.

Interaction Studies Interaction studies that involve methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate focus on its binding affinity and inhibitory effects on various biological targets. These studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.

Organic Light-Emitting Diodes Derivatives of imidazo[1,5-a]pyridine have applications in organic light-emitting diodes (OLED) .

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, some imidazo[1,5-a]pyridine derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, these compounds may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Variation in Ester Groups

Ethyl Imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3)

  • Structural Difference : Ethyl ester instead of methyl at position 3.
  • Properties : Higher molecular weight (190.199 g/mol vs. 176.17 g/mol for methyl ester) and increased lipophilicity, which may influence solubility and bioavailability .
  • Applications : Similar intermediate uses in Suzuki couplings and amide formations .

Lithium Imidazo[1,5-a]pyridine-3-carboxylate Derivatives

  • Examples : Compounds 31–33 ().
  • Structural Difference : Carboxylate salt form (lithium) instead of ester.
  • Properties : Enhanced water solubility due to ionic character, facilitating use in aqueous-phase reactions.
  • Synthesis : Derived from ethyl esters via hydrolysis and lithiation, achieving yields >90% .

Substituents on the Imidazo[1,5-a]pyridine Core

6-Substituted Derivatives

  • Example : 6-(5-Isopropoxypyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 31, ).

1-Substituted Derivatives

  • Example : 1-Methylimidazo[1,5-a]pyridine-3-carboxylate (CAS 91350-91-3, ).
  • Impact : Methylation at position 1 alters electronic distribution, affecting fluorescence properties and coordination chemistry .

Heterocyclic Analogues with Carboxylate Groups

Pyrazolo[1,5-a]pyridine-3-carboxylates

  • Examples : Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 936637-97-7, ).
  • Structural Difference : Pyrazole ring fused with pyridine instead of imidazole.
  • Impact : Reduced electron density compared to imidazo analogues, influencing fluorescence and binding interactions .

Imidazo[1,2-b]pyridazine-6-carboxylates

  • Example : Methyl imidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-21-7, ).

Key Data Tables

Table 1: Comparison of Imidazo[1,5-a]pyridine-3-carboxylate Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Key Application Yield (%) Reference
Methyl imidazo[1,5-a]pyridine-3-carboxylate None (parent compound) 176.17 Intermediate for probes/drugs N/A
Ethyl imidazo[1,5-a]pyridine-3-carboxylate Ethyl ester at position 3 190.199 Suzuki coupling precursor N/A
Lithium 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate (33) 2,3-Difluorophenyl at position 6 275.1 (M+H)+ GSK-3β inhibitor 93
1-Methylimidazo[1,5-a]pyridine-3-carboxylate Methyl at position 1 176.17 Fluorescent probe development 56

Biological Activity

Methyl imidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can modulate the activity of various enzymes and receptors, which may lead to therapeutic effects in different biological contexts. For instance, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various signaling pathways related to cancer and neurodegenerative diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl imidazo[1,5-a]pyridine derivatives. For example, compounds derived from this scaffold have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). These compounds exhibited enhanced DNA binding ability and induced apoptosis through mechanisms involving the upregulation of proteins such as p53 and γ-H2AX .

Antimycobacterial Activity

Methyl imidazo[1,5-a]pyridine-3-carboxamide derivatives have shown promising activity against Mycobacterium tuberculosis. In vitro studies indicated that several synthesized compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM, surpassing the potency of existing clinical candidates . This suggests a potential application in developing new antituberculosis agents.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. For instance, variations in substitution patterns on the imidazo[1,5-a]pyridine core can significantly affect the compound's potency and selectivity towards specific targets. Table 1 summarizes some key SAR findings related to methyl imidazo[1,5-a]pyridine derivatives:

CompoundSubstitution PatternAntitumor Activity (IC50)Antimycobacterial Activity (MIC)
13f-COOH2 μM12.5 μg/mL
13g-OCH34 μM0.006 μM
IMID 1-NH2NanomolarNot tested

Study on Antitumor Activity

In a notable study, a series of imidazo[1,5-a]pyridine-PBD conjugates were synthesized and evaluated for their antitumor activity against MCF-7 cells. The results indicated that compounds with specific substitutions not only inhibited cell proliferation but also caused cell cycle arrest at the G2/M phase . This highlights the potential of these compounds in cancer therapeutics.

Study on Antimycobacterial Activity

A comprehensive evaluation of imidazo[1,5-a]pyridine-3-carboxamide derivatives revealed their effectiveness against Mycobacterium tuberculosis. The study demonstrated that certain compounds had MIC values significantly lower than established treatments, suggesting their potential as new antituberculosis drugs .

Q & A

Q. What are the established synthetic routes for Methyl imidazo[1,5-a]pyridine-3-carboxylate?

The synthesis typically involves multi-step protocols. A key intermediate, imidazo[1,5-a]pyridine-3-carbaldehyde, is synthesized via the Vilsmeier-Haack reaction using DMF and POCl₃ on the parent heterocycle . Subsequent bromination with N-bromosuccinimide (NBS) in DMF introduces functional handles for cross-coupling (e.g., Suzuki-Miyaura reactions with boronic acids). Final esterification or transesterification yields the methyl carboxylate derivative. Optimization focuses on controlling electrophilic substitution positions and minimizing side reactions .

Q. How is the structural integrity of this compound confirmed?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton coupling patterns.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation pathways.
  • X-ray crystallography (if single crystals are obtainable) to resolve regiochemistry and stereoelectronic effects .

Q. What safety precautions are critical when handling this compound?

Based on analogous imidazo-pyridine derivatives:

  • Use nitrogen atmosphere for moisture-sensitive steps (e.g., bromination) to prevent hydrolysis .
  • Wear chemical-resistant gloves (e.g., nitrile) and eye protection due to irritant properties (GHS H315/H319) .
  • Store in airtight containers with desiccants to avoid degradation .

Q. Which solvents and catalysts are optimal for functionalizing the imidazo-pyridine core?

Polar aprotic solvents (DMF, DMSO) enhance solubility during electrophilic substitution. For cross-coupling:

  • Suzuki reactions : Pd(PPh₃)₄ catalyst with Cs₂CO₃ base in DMF at 80–100°C .
  • Knoevenagel condensation : Base-catalyzed (e.g., piperidine) in ethanol or THF for carboxylate derivatization .

Advanced Research Questions

Q. How can reaction yields for intermediates like 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde be improved?

  • Catalyst screening : Test Pd(II)/Pd(0) systems (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance coupling efficiency.
  • Solvent optimization : Replace DMF with DMA or NMP to reduce byproduct formation.
  • Temperature control : Lower reaction temperatures (e.g., 0–25°C) during bromination to suppress polybrominated products .

Q. What strategies address contradictions in reported biological activities of imidazo-pyridine derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate pharmacophoric motifs .
  • Targeted assays : Use kinase profiling (e.g., CDK2 inhibition ) or antimicrobial screens (e.g., MIC against S. aureus) to clarify mechanisms .

Q. How can computational methods guide derivative design for G-quadruplex DNA targeting?

  • Molecular docking : Simulate interactions between the carboxylate moiety and c-MYC promoter G-quadruplex grooves.
  • QSAR modeling : Correlate logP values (e.g., 1.12 for methyl esters ) with cellular permeability and binding affinity .

Q. What analytical techniques resolve regiochemical ambiguity in Friedländer condensation products?

  • NOESY NMR : Detect spatial proximity between protons on adjacent rings to confirm cyclization sites.
  • LC-MS/MS : Monitor reaction intermediates in real-time to identify kinetic vs. thermodynamic products .

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